Einecs 241-456-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 241-456-2 is a registered identifier for a chemical substance within the European Union’s regulatory framework. The substance’s inclusion in EINECS implies its industrial relevance and regulatory compliance under frameworks like REACH.
Properties
CAS No. |
17430-82-9 |
|---|---|
Molecular Formula |
C18H34O2.C12H27N C30H61NO2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
dodecan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-13H2,1H3/b10-9-; |
InChI Key |
YGNMKCIQDOADAV-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with dodecylamine (1:1), typically involves the reaction of oleic acid with dodecylamine under controlled conditions. One common method is to mix equimolar amounts of oleic acid and dodecylamine in an organic solvent, such as ethanol or toluene, and heat the mixture to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Oleic acid, compound with dodecylamine (1:1), has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oleic acid, compound with dodecylamine (1:1), involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The compound can also form acid-base complexes, which contribute to its ability to act as a capping agent and reductant in nanoparticle synthesis .
Comparison with Similar Compounds
Key Findings :
- High structural similarity (≥70%) enables read-across predictions for untested EINECS compounds. For instance, Annex VI Compound X’s acute toxicity data could infer risks for this compound if they share reactive functional groups.
- Halogenation (as in Compound Y) may introduce divergent toxicokinetic behaviors despite structural overlap, highlighting the need for context-specific adjustments.
Comparison with Functionally Similar Compounds
Functional analogs are identified based on shared industrial applications or toxicological endpoints. For example:
| Compound | EC Number | Application | Regulatory Status | Key Differences |
|---|---|---|---|---|
| This compound | 241-456-2 | Solvent/Intermediate | EINECS-listed | Unknown endocrine disruption potential |
| EINECS 202-027-5 | 202-027-5 | Plasticizer | REACH restricted (Annex XVII) | Higher bioaccumulation (log Kow: 5.2) |
| EINECS 203-448-7 | 203-448-7 | Flame retardant | SVHC candidate | Persistent in environmental matrices |
Key Findings :
- Functional overlap (e.g., solvents) may mask significant differences in environmental persistence or bioaccumulation.
Data Limitations and Methodological Considerations
- Data Gaps : Specific toxicological or physicochemical data for this compound are absent in the provided evidence. Predictive models like RASAR (Read-Across Structure Activity Relationships) are critical but require rigorous validation.
- Regulatory Implications : The European Chemicals Agency (ECHA) emphasizes the need for in vitro or in silico data to supplement read-across approaches.
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